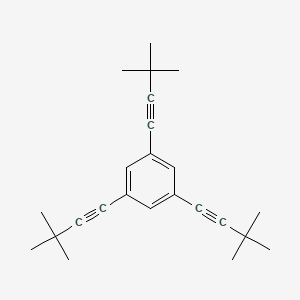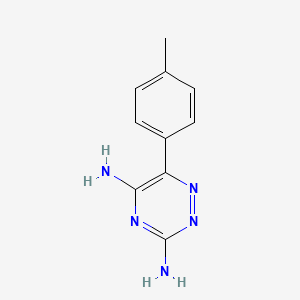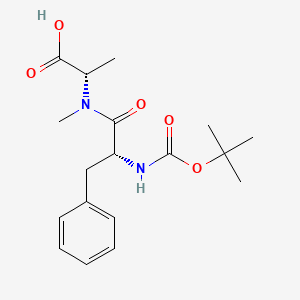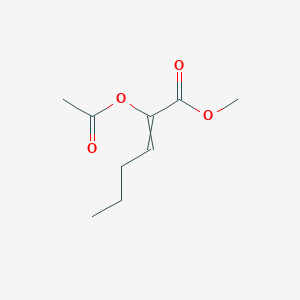![molecular formula C46H52N2Si2 B14200376 6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile CAS No. 859849-51-7](/img/structure/B14200376.png)
6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile is a complex organic compound known for its unique structural properties and high charge carrier mobility. This compound is a derivative of pentacene, a well-known organic semiconductor, and is often used in the field of organic electronics due to its stability and performance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile typically involves the reaction of pentacene with tri(propan-2-yl)silylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as triethylamine, to facilitate the coupling reaction. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 12-24 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives. Substitution reactions can result in various halogenated or alkylated derivatives .
Scientific Research Applications
6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioelectronics and biosensors.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic devices.
Mechanism of Action
The mechanism by which 6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile exerts its effects is primarily through its interaction with electronic systems. The compound’s high charge carrier mobility allows it to efficiently transport electrons, making it an excellent material for use in electronic devices. The molecular targets and pathways involved include the π-conjugated system of the pentacene core, which facilitates electron delocalization and transport .
Comparison with Similar Compounds
Similar Compounds
6,13-Bis(triisopropylsilylethynyl)pentacene: Known for its high performance in OFET applications.
Pentacene: A simpler derivative with lower stability but widely used in organic electronics.
Rubrene: Another organic semiconductor with high charge carrier mobility but different structural properties.
Uniqueness
6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile stands out due to its enhanced stability and higher charge carrier mobility compared to its simpler counterparts. Its unique structural modifications allow for better performance in electronic applications, making it a valuable compound in the field of organic electronics .
Properties
CAS No. |
859849-51-7 |
|---|---|
Molecular Formula |
C46H52N2Si2 |
Molecular Weight |
689.1 g/mol |
IUPAC Name |
6,13-bis[2-tri(propan-2-yl)silylethynyl]pentacene-2,3-dicarbonitrile |
InChI |
InChI=1S/C46H52N2Si2/c1-29(2)49(30(3)4,31(5)6)19-17-41-43-23-35-15-13-14-16-36(35)24-44(43)42(18-20-50(32(7)8,33(9)10)34(11)12)46-26-38-22-40(28-48)39(27-47)21-37(38)25-45(41)46/h13-16,21-26,29-34H,1-12H3 |
InChI Key |
YRIMGEMFIBRNSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC1=C2C=C3C=C(C(=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](C(C)C)(C(C)C)C(C)C)C#N)C#N)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-](/img/structure/B14200298.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)
![6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro-](/img/structure/B14200304.png)





![5,6,7,8,9,10-Hexahydro-5,9-methanopyrido[4,3-d]azocin-1(2H)-one](/img/structure/B14200322.png)
![4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14200330.png)



